4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-5-12-13(6-8)18-14(17-12)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZZQIAFABBLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241835 | |
| Record name | 4-Chloro-3-(6-methyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-71-0 | |
| Record name | 4-Chloro-3-(6-methyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(6-methyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves a series of organic reactions. One common method includes the condensation of 4-chloroaniline with 6-methyl-2-benzoxazolone under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Diazotization and Azo Coupling
The primary amine group (-NH₂) on the aniline ring enables diazotization, forming a diazonium salt that participates in coupling reactions with electron-rich aromatic systems. This reaction is critical for synthesizing azo dyes and biologically active derivatives.
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Diazotization : Treatment with NaNO₂ in acidic conditions (HCl) at 0–5°C generates the diazonium chloride intermediate.
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Coupling : Reacting with substituted phenols (e.g., 4-hydroxybenzoic acid, 2-naphthol) in the presence of montmorillonite K10 clay yields azo derivatives.
Example Reaction :
Table 1: Azo Derivatives Synthesized via Diazotization
| Phenol Substituent (R) | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Hydroxy | 85 | 210–212 |
| 2-Nitro | 78 | 198–200 |
| 3-Bromo | 82 | 205–207 |
Nucleophilic Substitution of Chloro Group
The electron-withdrawing chloro group at the 4-position facilitates nucleophilic aromatic substitution (NAS) under basic conditions.
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Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).
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Nucleophiles : Alkylamines, thiols, or alkoxides.
Example Reaction :
Table 2: Substitution Reactions
| Nucleophile (R-X) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzylamine | 4 | 72 |
| Sodium Methoxide | 6 | 65 |
| Thiophenol | 3 | 81 |
Benzoxazole Ring Reactivity
The benzoxazole ring exhibits stability under acidic conditions but undergoes ring-opening in strong bases or reducing environments.
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Base-Mediated Hydrolysis : Treatment with NaOH (10% w/v) at 80°C cleaves the oxazole ring, yielding a substituted anthranilic acid derivative.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a dihydro intermediate.
Example Reaction :
Amine Functionalization
The aniline group undergoes typical amine reactions, including:
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Acylation : Reaction with acetyl chloride forms the corresponding acetamide.
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imines.
Table 3: Amine Derivatization
| Reaction Type | Reagent | Product Yield (%) |
|---|---|---|
| Acylation | Acetyl Chloride | 89 |
| Sulfonation | Sulfuric Acid | 75 |
| Schiff Base Synthesis | Benzaldehyde | 68 |
Comparative Reactivity Insights
The methyl group at the 6-position of the benzoxazole ring introduces steric hindrance, slowing electrophilic substitution at the 5-position. Computational studies suggest the chloro group directs incoming electrophiles to the 2- and 5-positions of the aniline ring.
Table 4: Substituent Effects on Reactivity
| Reaction | Rate (Relative to Unsubstituted Analogue) |
|---|---|
| Diazotization | 1.3× faster |
| NAS (Chloro Substitution) | 2.1× slower |
Key Citations
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is in the field of pharmaceutical development. Its structural characteristics suggest potential activity against various biological targets.
Case Studies:
- Antimicrobial Activity : Research has indicated that compounds with benzoxazole derivatives exhibit antimicrobial properties. Studies have shown that modifications in the benzoxazole ring can enhance efficacy against specific bacterial strains.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of benzoxazole showed significant antibacterial activity against MRSA. |
| Johnson et al. (2021) | Found that 4-chloro derivatives had improved antifungal properties compared to non-chloro counterparts. |
Material Science
In material science, compounds like this compound are evaluated for their potential as dyes or pigments due to their chromophoric properties.
Applications in Dyes:
- The compound's ability to absorb light at specific wavelengths makes it suitable for use in dye formulations for textiles and plastics.
| Application | Description |
|---|---|
| Textile Dyes | Used as a colorant due to its stability and vibrant color profile. |
| Plastic Additives | Enhances color retention and UV stability in polymer products. |
Agrochemical Research
The compound's potential as an agrochemical has also been explored. Its structure allows for modifications that could lead to the development of new herbicides or pesticides.
Research Findings:
- Herbicidal Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific plant growth pathways, making them candidates for herbicide formulation.
| Research | Outcome |
|---|---|
| Lee et al. (2019) | Identified herbicidal activity against common weeds when applied in modified formulations. |
Mechanism of Action
The mechanism of action of 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .
Comparison with Similar Compounds
(a) 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline (CID 721058)
- Molecular Formula : C₁₃H₉ClN₂O .
- Key Differences : Lacks the methyl group at position 6 and has a chlorine substituent at position 5 of the benzoxazole ring.
- The chlorine at position 5 (vs. position 4 in the target compound) alters electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .
(b) 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5)
- Molecular Formula : C₁₄H₁₁ClN₂O (same as the target compound) .
- Key Differences : Methyl group at position 5 of the benzoxazole instead of position 5.
Heteroatom Variations: Benzoxazole vs. Benzothiazole
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (CAS 92-36-4)
- Molecular Formula : C₁₄H₁₂N₂S (molecular weight: 240.33 g/mol) .
- Key Differences : Benzothiazole replaces benzoxazole (sulfur instead of oxygen).
- Thiazole’s larger atomic size may enhance hydrophobic interactions in biological systems .
Functional Group Modifications
3-(1,3-Benzoxazol-2-yl)aniline (CAS 41373-36-8)
- Molecular Formula : C₁₃H₁₀N₂O (molecular weight: 210.24 g/mol) .
- Key Differences : Lacks both chlorine and methyl substituents.
- Impact : Simpler structure with higher electron density on the aniline ring, increasing susceptibility to electrophilic aromatic substitution. Reduced steric bulk may improve synthetic accessibility but diminish target specificity .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 258.7 | 3.2 | 1 | 3 |
| 4-(5-Chloro-benzoxazol-2-yl)aniline | 244.7 | 2.8 | 1 | 3 |
| 4-(6-Methyl-benzothiazol-2-yl)aniline | 240.3 | 3.5 | 1 | 2 |
| 3-(Benzoxazol-2-yl)aniline | 210.2 | 2.1 | 1 | 3 |
*Estimated using fragment-based methods.
Biological Activity
4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with notable biological activities. Its molecular formula is , and it has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 258.703 g/mol
- CAS Number : 293737-71-0
- SMILES Notation : CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. For example, studies have shown that certain benzoxazole derivatives can inhibit the growth of Bacillus subtilis and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from to mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound 4j | Bacillus licheniformis | |
| Compound 4j | Enterobacter cloacae | |
| Compound A | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied, revealing selective cytotoxicity against various cancer cell lines such as HeLa, A549, and MCF-7. The structure–activity relationship (SAR) suggests that modifications to the benzoxazole ring can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like chlorine may reduce antitumor efficacy .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Fluorobenzene derivative | A549 | 0.51 ± 0.22 |
| Pyridine derivative | MCF-7 | 0.42 ± 0.23 |
| Doxorubicin | MCF-7 | 20.64 ± 3.67 |
Case Studies
-
Study on Benzoxazole Derivatives :
A comprehensive study assessed the biological activity of various benzoxazole derivatives, including those structurally related to this compound. The findings indicated that many derivatives exhibited significant cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells, suggesting their potential as therapeutic agents . -
Antimicrobial Screening :
In another study focusing on the antimicrobial properties of benzoxazole derivatives, several compounds were evaluated against model bacterial strains and fungi. The results demonstrated that certain derivatives had selective activity against Gram-positive bacteria and could serve as lead compounds for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example:
- Ether formation : Reacting 4-hydroxyphenyl urea derivatives with halogenated pyrazine carboxamides in DMF using K₂CO₃ as a base .
- Amine coupling : Refluxing intermediates like 5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-carboxylic acid with substituted anilines in ethanol .
- Catalytic optimization : Use of tert-butoxide in condensation reactions to improve yield, as seen in sorafenib analog synthesis .
Q. Which spectroscopic techniques are employed for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Dissolve the compound in CDCl₃ and analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and benzoxazole methyl groups (δ 2.5 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C-N stretching at ~1270 cm⁻¹ and benzoxazole ring vibrations at ~1600 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight using high-resolution MS to distinguish isotopic patterns from chlorine .
Q. What are common impurities encountered during synthesis?
- Methodological Answer :
- Unreacted intermediates : Monitor via TLC or HPLC; residual 4-chloro-3-(trifluoromethyl)aniline is a frequent by-product .
- Chlorinated side products : Use gradient elution in column chromatography (silica gel, hexane/EtOAc) for separation .
- Solvent traces : Employ vacuum drying or lyophilization to remove DMF or ethanol residues .
Advanced Research Questions
Q. How can low yields in the coupling reaction be addressed?
- Methodological Answer :
- Solvent optimization : Replace DMF with DMAc or THF to enhance solubility of aromatic amines .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings with boronic acid derivatives .
- Temperature control : Perform reactions under microwave irradiation (80–120°C) to reduce time and improve efficiency .
Q. How to resolve contradictions in NMR data for structural elucidation?
- Methodological Answer :
- 2D NMR techniques : Use HSQC to correlate aromatic protons with carbons and NOESY to confirm spatial proximity of substituents .
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Deuteration studies : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Hydrogen bond engineering : Introduce -NH₂ or -OH groups to promote intermolecular interactions; analyze graph sets (e.g., Etter’s rules) .
- Co-crystallization : Use carboxylic acid additives (e.g., succinic acid) to form stable salts .
- SHELX refinement : Optimize parameters for twinned crystals or high-resolution data using SHELXL’s TWIN/BASF commands .
Q. How to design structure-activity relationship (SAR) studies for cytostatic activity?
- Methodological Answer :
- Analog synthesis : Modify the benzoxazole methyl group or chloro substituent; test derivatives against cancer cell lines (e.g., MCF-7, HeLa) .
- Docking simulations : Use AutoDock Vina to predict binding affinity with kinase targets (e.g., VEGFR-2) and validate via IC₅₀ assays .
- Metabolic stability : Assess microsomal half-life (human liver microsomes) and correlate with logP values from HPLC retention times .
Q. How do hydrogen-bonding patterns influence solid-state properties?
- Methodological Answer :
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Mercury software to predict melting points or solubility .
- Thermal analysis : Combine DSC and TGA to link hydrogen-bond networks to thermal stability; weak interactions degrade below 200°C .
- Polymorph screening : Explore solvent-mediated crystallization (e.g., ethanol/water) to isolate forms with distinct packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
